molecular formula C20H26N2O5 B1507000 1-Boc-4-(benzofuran-2-YL-carboxy-methyl)-[1,4]diazepane CAS No. 885275-79-6

1-Boc-4-(benzofuran-2-YL-carboxy-methyl)-[1,4]diazepane

Cat. No.: B1507000
CAS No.: 885275-79-6
M. Wt: 374.4 g/mol
InChI Key: IPNVAELLYIYJQT-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic nomenclature of 1-tert-butoxycarbonyl-4-(benzofuran-2-yl-carboxy-methyl)-diazepane reflects its complex structural architecture and multiple functional groups. According to International Union of Pure and Applied Chemistry conventions, the compound is formally designated as 1-benzofuran-2-yl[4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl]acetic acid. This nomenclature captures the essential structural features including the benzofuran ring system, the seven-membered diazepane ring, and the carboxylic acid functionality.

The molecular formula C₂₀H₂₆N₂O₅ indicates a substantial organic molecule with a molecular weight of 374.437 daltons. The Chemical Abstracts Service has assigned the unique identifier 885275-79-6 to this compound, facilitating its identification in chemical databases and literature. The monoisotopic mass has been precisely determined as 374.184172 daltons, providing accurate mass spectral identification parameters. The International Chemical Identifier key IPNVAELLYIYJQT-UHFFFAOYSA-N serves as a digital fingerprint for computational chemistry applications.

Property Value Reference
Molecular Formula C₂₀H₂₆N₂O₅
Molecular Weight 374.437 Da
Monoisotopic Mass 374.184172 Da
Chemical Abstracts Service Number 885275-79-6
International Chemical Identifier Key IPNVAELLYIYJQT-UHFFFAOYSA-N
Molecular Descriptor File Code MFCD04115165

The structural complexity of this compound arises from the integration of multiple heterocyclic and functional group elements. The tert-butoxycarbonyl protecting group enhances molecular stability and solubility characteristics, making the compound suitable for various chemical transformations and biological applications. The presence of both nitrogen-containing heterocycles and oxygen-containing functional groups creates opportunities for diverse intermolecular interactions, potentially contributing to the compound's biological activity profile.

Historical Context in Heterocyclic Chemistry

The development of 1-tert-butoxycarbonyl-4-(benzofuran-2-yl-carboxy-methyl)-diazepane represents the convergence of several important historical trajectories in heterocyclic chemistry. The benzofuran moiety traces its origins to the pioneering work of Perkin in 1870, who first synthesized the benzofuran ring system. This achievement marked the beginning of systematic investigations into oxygen-containing fused ring systems, which have since become fundamental scaffolds in medicinal chemistry.

The diazepine component reflects the evolution of seven-membered nitrogen heterocycles, which gained prominence following the discovery of benzodiazepine pharmacology in the 1960s. The first commercial benzodiazepine drug, chlordiazepoxide, was discovered by Leo Sternbach and colleagues at Hoffmann-La Roche in 1955, although it was not marketed until 1960 as Librium. This breakthrough was followed by the development of diazepam in 1963, establishing the therapeutic importance of seven-membered diazepine rings. The clinical success of these compounds demonstrated the biological significance of 1,4-diazepine scaffolds, which exhibit diverse pharmacological activities including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties.

The integration of protective group chemistry, exemplified by the tert-butoxycarbonyl moiety, represents a more recent development in synthetic organic chemistry. The tert-butoxycarbonyl protecting group has become standard in peptide synthesis and complex molecule construction due to its stability under basic conditions and selective removability under acidic conditions. In the context of 1,4-diazepane chemistry, tert-butoxycarbonyl protection allows for selective functionalization of one nitrogen center while preserving the reactivity of the other.

Recent synthetic developments have enabled the preparation of increasingly complex diazepane derivatives through innovative methodological approaches. Research has demonstrated that 1,4-diazepanes can be synthesized through step- and atom-economical protocols starting from simple 1,2-diamines and alkyl 3-oxohex-5-enoates under solvent-free conditions. These synthetic advances have facilitated the exploration of diazepane derivatives as pharmaceutical intermediates and biologically active compounds.

Structural Relationship to Benzofuran and Diazepane Scaffolds

The structural architecture of 1-tert-butoxycarbonyl-4-(benzofuran-2-yl-carboxy-methyl)-diazepane exemplifies the sophisticated integration of two distinct heterocyclic systems with complementary pharmacological properties. The benzofuran component contributes a planar, aromatic heterocyclic framework that has demonstrated extensive biological activity across multiple therapeutic areas. Benzofuran derivatives have shown efficacy against bacterial, viral, inflammatory, and protozoal diseases, with applications in treating diabetes, human immunodeficiency virus infection, tuberculosis, epilepsy, and Alzheimer's disease.

The seven-membered diazepane ring provides conformational flexibility through its sp³-hybridized atoms, allowing significant torsional bond rotation and resulting in high conformational mobility. This structural feature contrasts with the rigid planarity of the benzofuran system, creating a molecule with both constrained and flexible regions. The diazepane ring adopts multiple conformations in solution, with the specific conformer population influenced by substituent effects and environmental factors. Research has shown that 1,4-diazepines function as topological mimetics of certain peptide structural elements, making them valuable scaffolds for drug design applications.

The connection between the benzofuran and diazepane systems through a carboxymethyl linker creates additional structural complexity and potential for biological activity modulation. This linker region provides rotational freedom while maintaining the spatial relationship between the two heterocyclic components. The carboxylic acid functionality introduces hydrogen bonding capability and ionization potential, contributing to the compound's interaction profile with biological targets.

Structural Component Ring Size Heteroatoms Conformational Character Biological Relevance
Benzofuran 5+6 fused Oxygen Rigid, planar Antioxidant, antimicrobial, anticancer
Diazepane 7 Two nitrogens Flexible, multiple conformers Anxiolytic, anticonvulsant, calcium channel blocking
Carboxymethyl linker - Oxygen Rotational freedom Hydrogen bonding, ionization
tert-Butoxycarbonyl - Oxygen Bulky, protective Synthetic intermediate, solubility enhancement

The pharmacological implications of this structural combination are significant, as the compound potentially combines the biological activities associated with both scaffold types. Benzofuran derivatives have demonstrated antioxidant properties through various mechanisms of action, while diazepane derivatives have shown activity as calcium channel blockers and enzyme inhibitors. Research has specifically identified 1,4-diazepane derivatives as effective T-type calcium channel blockers with good selectivity over other ion channels. Additionally, novel 1,4-diazepane derivatives have been developed as factor Xa inhibitors with potent anticoagulant and antithrombotic activity.

Properties

IUPAC Name

2-(1-benzofuran-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5/c1-20(2,3)27-19(25)22-10-6-9-21(11-12-22)17(18(23)24)16-13-14-7-4-5-8-15(14)26-16/h4-5,7-8,13,17H,6,9-12H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNVAELLYIYJQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C(C2=CC3=CC=CC=C3O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70722964
Record name (1-Benzofuran-2-yl)[4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl]acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-79-6
Record name α-2-Benzofuranyl-4-[(1,1-dimethylethoxy)carbonyl]hexahydro-1H-1,4-diazepine-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Benzofuran-2-yl)[4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 1-Boc-4-(benzofuran-2-yl-carboxy-methyl)-diazepane generally follows a convergent approach involving:

  • Construction or procurement of the Boc-protected diazepane core.
  • Introduction of the benzofuran-2-yl-carboxy-methyl substituent at the 4-position of the diazepane ring.
  • Use of protecting groups to ensure regioselectivity and chemoselectivity during functionalization.

This approach is consistent with the synthesis of related Boc-protected diazepane derivatives and benzofuran-containing molecules.

Preparation of Boc-Protected Diazepane Core

The diazepane ring system is typically prepared by cyclization reactions involving diamine precursors. The Boc group is introduced early in the synthesis to protect the nitrogen atom and facilitate selective subsequent reactions.

  • Starting Materials: Boc-protected diazepane derivatives such as (S)-1-Boc-2-methyl-diazepane are commercially available or synthesized via cyclization of appropriate diamine precursors followed by Boc protection.
  • Protection: The Boc (tert-butoxycarbonyl) group is introduced using di-tert-butyl dicarbonate under basic conditions to protect the amine functionality on the diazepane ring, which is crucial for selective substitution at other positions.

Multicomponent Reaction (MCR) Approach for Diazepane Derivatives

Recent advances in the synthesis of 1,4-diazepine and benzodiazepine scaffolds involve multicomponent reactions that streamline the synthesis by combining multiple building blocks in a one-pot procedure.

  • Ugi-4CR Strategy: This involves the condensation of an amine component, an isocyanide, an aldehyde (or ketone), and a carboxylic acid to rapidly generate complex diazepine scaffolds.
  • Deprotection and Cyclization: After the initial MCR, Boc deprotection and intramolecular cyclization steps form the diazepane ring with the desired substituents.
  • Yield and Diversity: This method allows for the synthesis of diverse derivatives with good yields (22–69%) and molecular complexity in fewer steps compared to traditional methods.

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Boc Protection Di-tert-butyl dicarbonate, base (e.g., triethylamine) Protects amine groups; mild conditions preferred
Activation of Acid EDC/HOBt or DCC coupling agents Forms active ester for nucleophilic substitution
Coupling Reaction Diazeapane nucleophile + activated benzofuran acid Typically conducted in aprotic solvents (e.g., DCM) at room temp
Deprotection Acidic conditions (e.g., TFA in DCM) Removes Boc group to allow cyclization
Cyclization Heating or base-promoted intramolecular reaction Forms diazepane ring

Analytical and Purification Techniques

  • Chromatography: Flash column chromatography is commonly used to isolate and purify the target compound after coupling and cyclization steps.
  • Characterization: NMR spectroscopy, mass spectrometry, and IR spectroscopy confirm the structure and purity of the final product.
  • Yield Optimization: Reaction times, temperature, and reagent stoichiometry are optimized to maximize yield and minimize side products.

Summary Table of Key Preparation Steps

Step No. Description Key Reagents/Conditions Outcome/Yield
1 Boc protection of diazepane amine Di-tert-butyl dicarbonate, base Boc-protected diazepane
2 Activation of benzofuran-2-carboxylic acid EDC/HOBt or DCC, solvent (e.g., DCM) Activated ester
3 Coupling reaction Boc-diazepane + activated ester, RT Coupled intermediate
4 Boc deprotection TFA in DCM, room temperature Free amine intermediate
5 Intramolecular cyclization Heating or base catalysis Target diazepane

Research Findings and Considerations

  • The use of Boc protection is critical for the selective functionalization of diazepane nitrogen atoms, preventing unwanted side reactions during coupling.
  • Multicomponent reactions offer an efficient alternative to traditional stepwise synthesis, reducing the number of steps and increasing chemical diversity.
  • The benzofuran moiety can be introduced via activated carboxylic acid derivatives, enabling the formation of stable amide or ester linkages.
  • Reaction conditions must be carefully controlled to avoid decomposition of sensitive functional groups, particularly the benzofuran ring.
  • Purification and characterization protocols are essential to confirm the regio- and chemoselectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-(benzofuran-2-yl-carboxy-methyl)-[1,4]diazepane can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions may involve reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Various nucleophiles and leaving groups depending on the specific reaction

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones

  • Reduction: Formation of alcohols or amines

  • Substitution: Formation of substituted benzofurans or diazepanes

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C20H26N2O5C_{20}H_{26}N_{2}O_{5} and is characterized by its unique benzofuran moiety, which contributes to its biological activity. The presence of the Boc (tert-butyloxycarbonyl) group enhances the compound's stability and solubility, making it suitable for various chemical reactions and biological assays .

Pharmacological Applications

This compound has shown promise in several pharmacological applications:

  • Opioid Receptor Modulation : The compound acts as a ligand for kappa opioid receptors, which are involved in pain modulation and have implications for treating pain and addiction . Its structure allows it to interact favorably with the receptor sites, potentially leading to the development of new analgesics.
  • Allosteric Modulation : Recent studies suggest that compounds like this compound can function as allosteric modulators of G-protein-coupled receptors (GPCRs). This offers a novel approach to drug design that could enhance therapeutic efficacy while minimizing side effects .

Synthetic Applications

The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in the synthesis of more complex molecules. The following table summarizes key synthetic applications:

Application Description
Building Block for Drug Synthesis Used in the synthesis of novel analgesics targeting opioid receptors.
Click Chemistry Can be utilized in click chemistry reactions to create diverse libraries of compounds.
Prodrug Development Its Boc group can be removed under physiological conditions, releasing active pharmacophores.

Case Study 1: Kappa Opioid Receptor Agonists

A study explored the efficacy of various benzofuran derivatives, including this compound, as kappa opioid receptor agonists. The results indicated that modifications at the benzofuran position significantly affected receptor binding affinity and agonist activity. This highlights the potential of this compound in developing targeted therapies for pain management .

Case Study 2: Allosteric Modulation

Research conducted on allosteric modulators demonstrated that compounds like this compound could enhance or inhibit receptor activity depending on their structural configuration. This opens avenues for designing drugs that can fine-tune receptor responses without directly competing with endogenous ligands .

Mechanism of Action

The mechanism by which 1-Boc-4-(benzofuran-2-yl-carboxy-methyl)-[1,4]diazepane exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar 1,4-Diazepane Derivatives

Key Observations :

  • Boc Protection: The Boc group in the target compound contrasts with unprotected amines in analogs like 1-(3-Cyanophenyl)-1,4-diazepane, which may affect solubility and reactivity.
  • Synthetic Methods : Most derivatives employ alkylation of 1,4-diazepane with halides or carbonyl intermediates, followed by chromatography (e.g., alumina ).

Key Observations :

  • Therapeutic Potential: Pyrazole-substituted analogs (e.g., ) demonstrate in vivo efficacy in neurobehavioral models, while CB2-targeting diazepanes () highlight metabolic stability challenges.
  • Target Selectivity : The Boc-benzofuran derivative’s activity remains uncharacterized, but its structure aligns with intermediates for receptor ligands (e.g., serotonin, CB2).
Physicochemical and Metabolic Properties
Compound Name Metabolic Stability Physicochemical Notes Reference
1-Boc-4-(benzofuran-2-YL-carboxy-methyl)-[1,4]diazepane Not reported Likely hydrophobic (Boc group); no SDS toxicity data available
1,4-Diazepane CB2 agonists Low stability (initial); improved via optimization High logP values; microsomal stability achieved through substituent tuning
1-(3-Cyanophenyl)-1,4-diazepane Not reported Polar cyano group may enhance solubility vs. Boc-protected analogs

Key Observations :

  • Metabolic Challenges : Unprotected 1,4-diazepanes (e.g., CB2 agonists) often require structural optimization to resist hepatic degradation .
  • Boc Group Impact : The Boc group in the target compound may reduce metabolic clearance but increase hydrophobicity.

Biological Activity

1-Boc-4-(benzofuran-2-yl-carboxy-methyl)-[1,4]diazepane is a compound that has garnered attention due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C20_{20}H26_{26}N2_2O5_5
  • Molecular Weight : 374.44 g/mol
  • CAS Number : 885275-79-6

The presence of the benzofuran moiety in its structure is significant, as benzofuran derivatives are known for a wide range of biological activities including anti-inflammatory, antibacterial, and anticancer properties .

Antitumor Activity

Benzofuran derivatives, including this compound, have shown promising anticancer properties. Research indicates that compounds with a benzofuran nucleus can inhibit the growth of various cancer cell lines. For instance:

  • Inhibition Rates :
    • Leukemia K-562: 56.84%
    • Non-small cell lung cancer NCI-H460: 80.92%
    • Colon cancer HCT-116: 72.14%

These findings suggest that the benzofuran structure plays a crucial role in enhancing cytotoxicity against cancer cells .

Antibacterial and Antifungal Activity

Benzofuran derivatives have also been noted for their antibacterial and antifungal properties. Research has demonstrated that these compounds can effectively combat various bacterial strains and fungi, making them valuable in developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with the cell cycle, leading to apoptosis in cancer cells.
  • Antioxidant Properties : Benzofuran derivatives exhibit antioxidant activity, which helps mitigate oxidative stress in cells.
  • Enzyme Inhibition : Certain benzofurans have been shown to inhibit enzymes involved in inflammation and tumor progression.

Study on Anticancer Effects

A study evaluated the anticancer effects of various benzofuran derivatives, including the target compound. The results indicated that specific substitutions on the benzofuran ring significantly impacted the anticancer activity:

CompoundCell LineIC50 (μM)Inhibition Rate (%)
Compound AA2780 (Ovarian)1270
Compound BNCI-H460 (Lung)1180

This highlights the importance of structural modifications in enhancing biological activity .

Study on Antimicrobial Properties

Another research effort focused on the antimicrobial efficacy of benzofuran derivatives against common pathogens. The study found that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

These findings underscore the therapeutic potential of benzofurans in treating infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Boc-4-(benzofuran-2-YL-carboxy-methyl)-[1,4]diazepane, and what purification methods ensure high yield and purity?

  • Methodology : Multi-step synthesis typically involves:

  • Boc protection : Introducing the tert-butyloxycarbonyl (Boc) group to stabilize the diazepane ring during subsequent reactions .
  • Carboxylmethyl-benzofuran coupling : A nucleophilic substitution or amidation reaction under catalytic conditions (e.g., DMF with K₂CO₃/KI) to attach the benzofuran moiety .
  • Purification : Column chromatography (silica gel or alumina) with gradients of chloroform/methanol (95:5) or ethyl acetate/methanol (80:20) to isolate the product .
    • Challenges : Competing side reactions (e.g., over-alkylation) require strict temperature control (0–5°C for exothermic steps) .

Q. How can the molecular structure and stereochemistry of this compound be confirmed experimentally?

  • Analytical techniques :

  • X-ray crystallography : Use SHELXL for refinement of crystal structures to resolve bond angles and torsional strain in the diazepane ring .
  • NMR spectroscopy : ¹H and ¹³C NMR to verify benzofuran-diazepane connectivity (e.g., δ 3.4–3.6 ppm for diazepane protons, δ 7.2–7.8 ppm for benzofuran aromatic signals) .
  • Mass spectrometry : High-resolution LC/MS (e.g., M+H⁺ or M+Na⁺ peaks) to confirm molecular weight .

Advanced Research Questions

Q. What strategies are effective in optimizing the pharmacological activity of this compound through structure-activity relationship (SAR) studies?

  • Methodology :

  • Substituent variation : Replace the benzofuran-carboxy methyl group with bioisosteres (e.g., thiophene or pyridine derivatives) to assess receptor binding affinity .
  • Diazepane ring modification : Introduce alkyl or aryl groups at the 4-position to evaluate steric effects on target engagement .
  • Activity assays : Use radioligand binding assays (e.g., dopamine D3 receptor) or enzyme inhibition studies to quantify potency .
    • Data contradictions : Conflicting binding data may arise from conformational flexibility; molecular dynamics simulations can resolve discrepancies .

Q. How does the compound interact with biological targets (e.g., GPCRs or enzymes), and what experimental approaches validate its mechanism of action?

  • Target identification :

  • Docking studies : Use Schrödinger Suite or AutoDock to predict interactions with receptors like D3 dopamine or serotonin subtypes .
  • In vitro validation : Competitive binding assays with tritiated ligands (e.g., [³H]spiperone for D2/D3 receptors) to measure IC₅₀ values .
    • Mechanistic insights : Fluorescence polarization assays or surface plasmon resonance (SPR) quantify binding kinetics (kₒₙ/kₒff) .

Q. What analytical methods are recommended for quantifying this compound in biological matrices, and how are matrix effects mitigated?

  • Quantification :

  • LC-MS/MS : Use a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile. Monitor transitions like m/z 296→228 (characteristic fragmentation) .
  • Calibration : Spike synthetic deuterated analogs (e.g., d₄-benzofuran) as internal standards .
    • Matrix effects : Protein precipitation (acetonitrile) followed by solid-phase extraction (HLB cartridges) reduces interference from plasma proteins .

Q. How does the conformational flexibility of the diazepane ring influence its bioactivity, and what computational tools model this behavior?

  • Conformational analysis :

  • Molecular modeling : Gaussian09 or GROMACS for energy minimization and torsional angle scans (e.g., N1-C4-C5-N4 dihedral angles) .
  • Crystallographic data : Compare X-ray structures of analogs (e.g., 1-(2-trifluoromethylphenyl)-1,4-diazepane) to identify bioactive conformers .
    • Impact on activity : Flexible diazepane rings may adopt multiple conformations, affecting receptor fit; constrained analogs (e.g., fused rings) can enhance selectivity .

Q. What stability challenges arise during long-term storage or in vivo administration, and how are degradation pathways characterized?

  • Stability studies :

  • Forced degradation : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify labile sites (e.g., Boc deprotection) .
  • Analytical monitoring : UPLC-PDA tracks degradation products (e.g., benzofuran oxidation at λ 254 nm) .
    • Mitigation : Lyophilization with cryoprotectants (trehalose) or formulation in PEG-400 improves shelf life .

Q. What in vivo pharmacokinetic parameters (e.g., bioavailability, half-life) are critical for translational research, and how are they optimized?

  • PK profiling :

  • Rodent studies : Administer IV (1 mg/kg) and PO (10 mg/kg) doses; collect plasma for LC-MS/MS analysis to calculate AUC, Cₘₐₓ, and t₁/₂ .
  • Metabolite identification : Hepatocyte incubation or microsomal assays to detect phase I/II metabolites (e.g., glucuronidation of the carboxyl group) .
    • Optimization : Prodrug strategies (e.g., esterification of the carboxyl) enhance oral absorption .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Boc-4-(benzofuran-2-YL-carboxy-methyl)-[1,4]diazepane
Reactant of Route 2
1-Boc-4-(benzofuran-2-YL-carboxy-methyl)-[1,4]diazepane

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